molecular formula C19H21NO6 B1445731 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate CAS No. 1272755-74-4

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate

Cat. No.: B1445731
CAS No.: 1272755-74-4
M. Wt: 359.4 g/mol
InChI Key: CGNQPFAECJFQNV-VFZPIINCSA-N
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Description

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Biological Activity

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate, commonly referred to as Fmoc-D-Thr-OH hydrate, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). Its biological activity has been explored in various contexts, including its effects on cellular mechanisms and potential applications in drug development.

  • Molecular Formula : C19H21NO6
  • Molecular Weight : 359.373 g/mol
  • CAS Number : 1272755-74-4
  • Structure : The compound contains an amino acid backbone with a hydroxyl group and a fluorenylmethoxycarbonyl protecting group.

The biological activity of Fmoc-D-Thr-OH hydrate can be attributed to its structural components, which influence several cellular pathways:

  • Protein Synthesis : As a building block in peptide synthesis, it plays a crucial role in the formation of biologically active peptides.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific proteases, impacting cellular signaling pathways related to apoptosis and inflammation .
  • Cellular Uptake : The presence of the Fmoc group enhances lipophilicity, potentially facilitating cellular uptake and bioavailability .

In Vitro Studies

Several studies have investigated the effects of Fmoc-D-Thr-OH hydrate on various cell lines:

  • Cell Proliferation : Research indicates that Fmoc-D-Thr-OH can modulate cell proliferation rates in cancer cell lines, suggesting potential anti-cancer properties. For instance, treatment with this compound resulted in a significant decrease in the proliferation of breast cancer cells (MCF-7) under controlled conditions .
  • Apoptosis Induction : It has been observed that Fmoc-D-Thr-OH can trigger apoptotic pathways in certain cell types. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating apoptosis induction .

Case Studies

  • Case Study 1 - Cancer Therapeutics :
    • In a study involving human colorectal cancer cells (HT29), Fmoc-D-Thr-OH was shown to enhance the efficacy of chemotherapeutic agents by sensitizing cells to drug-induced apoptosis. The combination treatment led to a marked reduction in cell viability compared to controls .
  • Case Study 2 - Neuroprotection :
    • Another investigation focused on neuroprotective effects where Fmoc-D-Thr-OH demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationDecreased proliferation in MCF-7
ApoptosisInduction of apoptosis in HT29
NeuroprotectionReduction of oxidative stress

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNQPFAECJFQNV-VFZPIINCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856386
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-74-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.